molecular formula C20H28N4O3 B2658371 tert-butyl 4-{[2-(1H-indol-3-yl)ethyl]carbamoyl}piperazine-1-carboxylate CAS No. 1352517-35-1

tert-butyl 4-{[2-(1H-indol-3-yl)ethyl]carbamoyl}piperazine-1-carboxylate

Cat. No.: B2658371
CAS No.: 1352517-35-1
M. Wt: 372.469
InChI Key: XKZINJYNOKYJDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-butyl 4-{[2-(1H-indol-3-yl)ethyl]carbamoyl}piperazine-1-carboxylate is a sophisticated synthetic intermediate of significant interest in medicinal chemistry and neuroscience research. This Boc-protected piperazine-indole hybrid compound is primarily utilized in the design and development of novel dopamine receptor ligands . Its molecular structure, featuring a piperazine carboxamide linker connected to a 1H-indol-3-ylethyl moiety, makes it a valuable precursor for synthesizing compounds that target G-protein coupled receptors (GPCRs), particularly the dopamine D2 and D3 receptor subtypes . Research indicates that analogous indole-piperazine derivatives exhibit high affinity and selectivity for dopamine D3 receptors, which are implicated in Parkinson's disease, schizophrenia, and drug addiction . The tert-butyloxycarbonyl (Boc) protecting group enhances the compound's stability during synthesis and allows for selective deprotection under mild acidic conditions to access the secondary amine for further functionalization . This building block is strictly for research applications in laboratory settings and is not intended for diagnostic, therapeutic, or human use. Researchers can employ it in the synthesis of potential neuroprotective agents and in the investigation of receptor-specific agonist and antagonist activities .

Properties

IUPAC Name

tert-butyl 4-[2-(1H-indol-3-yl)ethylcarbamoyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O3/c1-20(2,3)27-19(26)24-12-10-23(11-13-24)18(25)21-9-8-15-14-22-17-7-5-4-6-16(15)17/h4-7,14,22H,8-13H2,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKZINJYNOKYJDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)NCCC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-{[2-(1H-indol-3-yl)ethyl]carbamoyl}piperazine-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Attachment of the Indole to the Piperazine Ring: The indole derivative is then reacted with an appropriate piperazine derivative, often through nucleophilic substitution or coupling reactions.

    Introduction of the Tert-butyl Ester Group: The final step involves the protection of the carboxyl group with a tert-butyl ester, typically using tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-{[2-(1H-indol-3-yl)ethyl]carbamoyl}piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas in the presence of palladium on carbon.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced indole or piperazine derivatives.

    Substitution: Substituted piperazine derivatives.

Scientific Research Applications

Tert-butyl 4-{[2-(1H-indol-3-yl)ethyl]carbamoyl}piperazine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate or as a building block for the development of new pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 4-{[2-(1H-indol-3-yl)ethyl]carbamoyl}piperazine-1-carboxylate is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, potentially modulating their activity. The piperazine ring may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Molecular Formula and Weight

  • Molecular Formula : Estimated as C₁₉H₂₇N₄O₃ (based on structural analogs in and substituent additions).
  • Molecular Weight : ~371.45 g/mol.

A detailed comparison with structurally related piperazine-indole derivatives is provided below, focusing on substituents, synthetic routes, and biological implications.

Table 1: Structural Comparison of Piperazine-Indole Derivatives
Compound Name Substituents on Piperazine Indole Linker Molecular Weight (g/mol) Key References
Target Compound : tert-butyl 4-{[2-(1H-indol-3-yl)ethyl]carbamoyl}piperazine-1-carboxylate Carbamoyl-ethyl Ethyl-carbamoyl ~371.45
tert-butyl 4-(1H-indol-3-yl)piperazine-1-carboxylate Directly attached None 301.39
tert-butyl (2-(5-(trifluoromethyl)-1H-indol-3-yl)ethyl)carbamate Carbamate-ethyl Ethyl-carbamate ~330.31
tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate Benzoyl-aminophenyl None 317.37
tert-butyl 4-[4-(1H-indol-3-yl)butyl]piperazine-1-carboxylate Butyl Butyl ~343.46
Key Differences and Implications

Substituent Flexibility and Binding The ethyl-carbamoyl linker in the target compound provides a balance between rigidity and flexibility, unlike the directly attached indole in ’s compound, which may restrict conformational mobility .

Functional Group Impact The carbamoyl group (NHCO) in the target compound enables hydrogen bonding, contrasting with the carbamate group (OCO) in [1132910-79-2], which is less polar and may alter metabolic stability .

Synthetic Challenges The target compound’s synthesis likely involves coupling 2-(1H-indol-3-yl)ethylamine with a piperazine carbonyl chloride intermediate, followed by Boc protection. This contrasts with tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate (), where a benzoyl group is introduced via amidation, requiring milder conditions . highlights challenges in stabilizing indole-containing intermediates, suggesting that the ethyl-carbamoyl linker may improve synthetic yields compared to unstable acyl chlorides .

Biological Relevance

  • Indole-piperazine hybrids are explored for serotonin receptor modulation. The target compound’s ethyl-carbamoyl group may enhance selectivity for 5-HT receptors compared to tert-butyl 4-(1H-indol-3-yl)piperazine-1-carboxylate , which lacks this linker .
  • The butyl-linked analog in showed moderate activity in preliminary assays, suggesting that linker length critically affects potency .

Biological Activity

Tert-butyl 4-{[2-(1H-indol-3-yl)ethyl]carbamoyl}piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • IUPAC Name : this compound
  • Molecular Formula : C20H28N4O3
  • CAS Number : Not specified in the sources.

The biological activity of this compound is primarily linked to its interaction with various biological targets, including:

  • PD-1/PD-L1 Pathway : Research indicates that compounds similar to this compound may inhibit the PD-1/PD-L1 interaction, which is crucial in cancer immunotherapy. By disrupting this pathway, the compound could enhance T cell activation and promote anti-tumor immunity .

Anticancer Properties

Studies have demonstrated that compounds with similar structures exhibit promising anticancer activities. For instance, small molecule inhibitors targeting PD-L1 have shown efficacy in preclinical models, suggesting that this compound might possess similar properties.

Table 1: Comparative Biological Activities of Related Compounds

Compound NameTargetActivityReference
Compound APD-L1Inhibition of tumor growth
Compound BPD-1Enhanced T cell activation
This compoundPD-L1/PD-1Potential inhibitor (hypothetical based on structure)This article

Case Studies

In a recent study focusing on small molecule inhibitors of the PD-1/PD-L1 pathway, researchers utilized a series of compounds to evaluate their effects on immune response modulation. The findings suggested that modifications in the piperazine structure could significantly enhance binding affinity to PD-L1, indicating a potential pathway for optimizing this compound for improved therapeutic outcomes .

Q & A

Q. What are the recommended synthetic routes for tert-butyl 4-{[2-(1H-indol-3-yl)ethyl]carbamoyl}piperazine-1-carboxylate, and how can reaction conditions be optimized?

Answer: The synthesis of this compound typically involves multi-step reactions starting from N-Boc-piperazine derivatives. Key steps include:

  • Carbamoylation: Reaction of N-Boc-piperazine with a reactive carbonyl intermediate (e.g., isocyanate or chloroformate derivatives of 2-(1H-indol-3-yl)ethylamine) under basic conditions (e.g., triethylamine in dichloromethane) .
  • Purification: Use of column chromatography or recrystallization to isolate the product.
  • Optimization: Control of temperature (0–25°C), solvent polarity, and stoichiometric ratios to maximize yield. Analytical techniques like HPLC and TLC are critical for monitoring reaction progress .

Q. How can the structural integrity of this compound be validated post-synthesis?

Answer:

  • Spectroscopic Analysis:
    • NMR: 1H^1\text{H}- and 13C^{13}\text{C}-NMR to confirm the presence of the indole NH proton (~10–12 ppm), tert-butyl group (1.4 ppm, singlet), and carbamoyl carbonyl (~155–160 ppm) .
    • Mass Spectrometry (MS): High-resolution MS to verify molecular weight (expected ~403.5 g/mol for C21_{21}H29_{29}N4_{4}O3_{3}) .
  • X-ray Crystallography: For unambiguous confirmation, use SHELX software for structure refinement if single crystals are obtained .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported bioactivity data for this compound?

Answer: Discrepancies in bioactivity (e.g., receptor binding vs. cytotoxicity) may arise from:

  • Purity Variations: Rigorous HPLC analysis (>98% purity) to eliminate confounding impurities .
  • Assay Conditions: Standardize cell lines (e.g., HEK293 for GPCR studies) and solvent controls (DMSO ≤0.1% v/v).
  • Mechanistic Studies: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding kinetics and thermodynamics .

Q. How can computational modeling guide the design of derivatives with enhanced selectivity?

Answer:

  • Docking Studies: Use Schrödinger Suite or AutoDock to model interactions with target receptors (e.g., serotonin receptors, where indole moieties are critical).
  • QSAR Analysis: Correlate substituent effects (e.g., electron-withdrawing groups on the piperazine ring) with activity data to predict optimized structures .

Q. What are the challenges in crystallizing this compound, and how can they be addressed?

Answer:

  • Challenges: Low solubility in polar solvents and conformational flexibility of the piperazine ring.
  • Solutions:
    • Screen solvent mixtures (e.g., hexane/ethyl acetate gradients).
    • Use vapor diffusion or slow evaporation methods.
    • For SHELX refinement, ensure high-resolution data (<1.0 Å) and anisotropic displacement parameters for all non-H atoms .

Methodological Guidance

Q. How to analyze stability under physiological conditions for in vitro assays?

Answer:

  • Stability Protocol:
    • Incubate in PBS (pH 7.4) at 37°C for 24–72 hours.
    • Monitor degradation via LC-MS/MS and quantify metabolites.
    • Use accelerated stability studies (e.g., 40°C/75% RH) to predict shelf life .

Q. What strategies mitigate interference from the tert-butyl group in spectroscopic analyses?

Answer:

  • NMR: Suppress tert-butyl signals using presaturation pulses or selective excitation.
  • IR: Focus on carbamoyl C=O stretching (~1680 cm1^{-1}) and indole N-H bending (~750 cm1^{-1}) .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on its role in enzyme inhibition?

Answer:

  • Kinetic Studies: Determine inhibition constants (KiK_i) under standardized conditions (pH, ionic strength).
  • Structural Biology: Co-crystallize the compound with the target enzyme (e.g., kinases) to identify binding modes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.